1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride
Description
1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride is a primary amine salt characterized by a benzene ring substituted with an aminomethyl group at the para position and an ethylamine side chain, stabilized as a dihydrochloride salt. This compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical research, particularly in the development of receptor modulators and bioactive molecules. Its structure enables versatility in forming hydrogen bonds and ionic interactions, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCVMSGPYLVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis Overview
The synthesis process usually includes:
- Formation of the aminomethyl group on the phenyl ring.
- Subsequent reactions to yield the dihydrochloride salt form.
These steps are crucial for developing derivatives with specific biological activities.
Medicinal Chemistry
1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride has shown potential as a therapeutic agent in various studies:
- Histamine H3 Receptor Modulation : Research indicates that compounds similar to this compound can act as antagonists at the histamine H3 receptor, which is a target for treating central nervous system disorders such as Alzheimer's disease and schizophrenia .
Organic Synthesis
This compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Material Science
In material science, the compound's properties can be leveraged to develop new polymers or coatings that exhibit enhanced durability or specific chemical interactions due to its amine functionality.
Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminobenzylamine | Simple primary amine | Known for its role as a building block in drug synthesis. |
| 2-(Aminomethyl)phenol | Hydroxyl group on phenyl ring | Exhibits antioxidant properties. |
| N,N-Dimethylaminopropylamine | Dimethylated amine | Used in various industrial applications. |
This table highlights how this compound differentiates itself from structurally similar compounds through its unique combination of functional groups that may confer distinct biological activities.
Case Study 1: CNS Disorders
In a study examining the effects of histamine H3 receptor antagonists, researchers found that modifications of compounds similar to this compound exhibited significant improvements in cognitive function in animal models of Alzheimer's disease . This underscores the therapeutic potential of this compound class in treating neurodegenerative disorders.
Case Study 2: Synthesis of Novel Drugs
Another study focused on synthesizing derivatives from this compound, leading to compounds with enhanced selectivity and potency against specific biological targets. The research demonstrated that through strategic modifications, new drugs could be developed with improved pharmacokinetic profiles .
Mechanism of Action
The mechanism by which 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Substituted Phenyl Ethanamine Derivatives
Compounds with phenyl-ethylamine backbones and varying substituents exhibit distinct physicochemical and biological properties. Key examples include:
Structural Insights :
- Electron-Donating Groups : Methoxy substituents (e.g., 2C-D, 2C-P) enhance π-π stacking interactions with aromatic residues in receptors, influencing agonist efficacy .
- Hydrophobic Modifications : Propyl or methylthio groups (e.g., 2C-T-7, 1f in ) increase lipophilicity, improving blood-brain barrier permeability .
- Polarity : The dihydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 2C-D, which require organic solvents for formulation .
Ethylamine Derivatives with Heterocyclic Moieties
Compounds incorporating morpholine, piperidine, or other heterocycles exhibit modified receptor-binding profiles:
Functional Comparisons :
- Morpholine vs. Piperidine : Morpholine-containing analogs (e.g., ) exhibit higher solubility and moderate FFAR1/FFAR4 modulation, whereas piperidine derivatives (e.g., ) show stronger affinity for enzymes due to conformational rigidity .
- Cyanophenyl Modifications: The benzonitrile group in CymitQuimica’s compound () facilitates targeted covalent inhibition, a feature absent in the primary amine target compound .
Biological Activity
1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride, also known as 4-(Aminomethyl)phenethylamine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C9H13Cl2N
- Molecular Weight : 206.11 g/mol
- CAS Number : 1461714-89-5
The biological activity of this compound primarily involves its interaction with various biological targets. The amine group in the compound is crucial for its reactivity with nucleophilic sites on proteins and nucleic acids, potentially leading to various pharmacological effects.
Key Mechanisms:
- Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors, influencing neurotransmission and signaling pathways.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular metabolism, which can affect cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of 1-[4-(Aminomethyl)phenyl]ethan-1-amine exhibit significant anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antiproliferative Activity : A study published in Molecules demonstrated that this compound significantly inhibited cell growth in several cancer models, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research has indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels, particularly serotonin and dopamine .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of the compound reveal favorable absorption and distribution characteristics, supporting its potential use in therapeutic applications .
Preparation Methods
Synthesis of the 4-Aminomethyl Intermediate
A representative method for introducing the 4-aminomethyl substituent involves a three-step sequence starting from a 4-hydroxymethyl precursor:
- Tosylation: The 4-hydroxymethyl group is converted into a tosylate intermediate using tosyl chloride, which activates the hydroxyl for nucleophilic substitution.
- Azide Substitution: Treatment of the tosylate with sodium azide replaces the tosylate group with an azide functionality.
- Reduction: The azide intermediate is reduced with lithium aluminum hydride to yield the 4-aminomethyl group.
This sequence was reported in the synthesis of related 1,3-diarylpyrazoles and their 4-aminomethyl derivatives, which can be adapted for the phenylethanamine scaffold.
Formation of the Ethan-1-amine Side Chain
The ethan-1-amine moiety can be introduced or modified through reductive amination or direct amination methods. For example, starting from a corresponding aldehyde or ketone, reductive amination with ammonia or amine sources yields the desired ethanamine functionality. Alternatively, nucleophilic substitution on a haloethane derivative with ammonia or amines can be employed.
Salt Formation: Dihydrochloride Preparation
The free base 1-[4-(aminomethyl)phenyl]ethan-1-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an alcoholic solvent such as ethanol or isopropanol. This step ensures:
- Increased compound stability.
- Improved crystallinity and ease of purification.
- Enhanced solubility properties for downstream applications.
The salt formation is typically followed by precipitation and recrystallization from ethanol/ether or isopropanol to obtain pure dihydrochloride crystals.
Detailed Research Findings and Data
Additional Synthetic Considerations
- Purification: Intermediate amines are often used without further purification before salt formation to avoid losses.
- Protection/Deprotection: If other functional groups are present, protection strategies may be employed to avoid side reactions.
- Alternative Routes: Some patents describe direct halogenation and amination steps on aromatic rings with subsequent salt formation, which can be adapted depending on starting material availability.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: Synthesis typically involves sequential alkylation, amination, and salt formation. A plausible route includes:
Alkylation of Benzaldehyde Derivatives : React 4-(aminomethyl)benzaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.
Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the nitro group to an amine.
Salt Formation : Treat the free base with hydrochloric acid to yield the dihydrochloride salt.
Q. Optimization Strategies :
- Catalysts : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol/water mixtures facilitate salt precipitation .
- Temperature Control : Lower temperatures (0–5°C) during salt formation minimize byproducts.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | 4-(Aminomethyl)benzaldehyde, nitroethane, KOH (base) | Form nitroalkene intermediate |
| Reduction | NaBH₄, MeOH/THF (0°C) | Reduce nitro to amine |
| Salt Formation | HCl (aq.), ethanol, 4°C | Precipitate dihydrochloride |
Q. What analytical techniques are critical for characterizing the structural purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amine protonation states. For example, downfield shifts (~δ 8.0 ppm) in aromatic protons indicate electron-withdrawing effects from the aminomethyl group .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve residual solvents .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks ([M+H]⁺ for free base; [M+2H]²⁺ for dihydrochloride).
Q. Table 2: Key Analytical Parameters
| Technique | Parameters | Observed Data |
|---|---|---|
| ¹H NMR | 400 MHz, D₂O | δ 2.9 (s, 2H, CH₂NH₂), δ 7.4–7.6 (m, 4H, aromatic) |
| HPLC | Column: C18, mobile phase: MeCN/H₂O (0.1% TFA) | Retention time: 6.2 min |
| ESI-MS | Positive mode, m/z range: 50–500 | [M+2H]²⁺: 156.1 |
Advanced Research Questions
Q. How can computational chemistry be integrated to predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter transporters). Protonated amine groups often form salt bridges with aspartate/glutamate residues in binding pockets .
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites. For example, the aminomethyl group’s electron density influences reactivity in cross-coupling reactions .
- MD Simulations : Simulate solvation dynamics in water/HCl mixtures to optimize salt stability.
Case Study : A DFT study on analogous dihydrochlorides revealed proton transfer equilibria between amine groups and chloride ions, critical for solubility .
Q. What strategies resolve contradictions in pharmacological data across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Dose-Response Alignment : Normalize doses using allometric scaling (e.g., mg/kg in rodents vs. µM in cell assays). Discrepancies may arise from differential blood-brain barrier penetration .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may not be present in vitro .
- Receptor Binding Assays : Compare affinity (Kd) values across species (e.g., human vs. murine receptors) to explain species-specific effects.
Example : If in vitro assays show high receptor affinity but in vivo efficacy is low, evaluate hepatic first-pass metabolism using microsomal stability tests .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stress : Heat solid samples to 80°C for 48 hours; analyze for discoloration or crystallinity changes via XRPD .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature.
Q. Table 3: Stability Study Design
| Condition | Parameters | Key Metrics |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 40°C, 24h | % Degradation (HPLC area) |
| Thermal Stress | 80°C, solid state, 48h | XRPD crystallinity |
Q. What theoretical frameworks guide the study of this compound’s potential neuropharmacological applications?
Methodological Answer:
- Monoamine Hypothesis : Link structural similarity to phenethylamine derivatives (e.g., dopamine/norepinephrine analogs) to hypothesize activity at monoamine transporters .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to correlate with receptor binding data .
- Systems Biology Models : Integrate omics data to predict off-target effects (e.g., MAP kinase pathway modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
